3-(2,3-difluorophenyl)propanoic Acid
Description
3-(2,3-Difluorophenyl)propanoic acid (CAS: 412961-26-3) is a fluorinated aromatic propanoic acid derivative with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol . Its structure consists of a propanoic acid backbone substituted at the β-position with a 2,3-difluorophenyl group. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) and receptor antagonists .
Properties
IUPAC Name |
3-(2,3-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNHFVWTBQDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396584 | |
| Record name | 3-(2,3-difluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412961-26-3 | |
| Record name | 3-(2,3-difluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-difluorophenyl)propanoic acid typically involves the reaction of 2,3-difluorobenzene with propanoic acid derivatives. One common method is the Friedel-Crafts acylation of 2,3-difluorobenzene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-difluorophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design.
Comparison with Similar Compounds
Structural Isomers: Positional Fluorination Effects
Fluorine substitution patterns on the phenyl ring significantly alter physicochemical properties. Key structural isomers include:
Key Findings :
- 3,4-Difluorophenyl analogs show stronger electron-withdrawing effects, increasing carboxylic acid acidity (pKa ~2.5–3.0) compared to 2,3-diF derivatives (pKa ~3.2–3.5) .
Functionalized Derivatives
Acetamido and Oxazolyl Derivatives
Key Findings :
- The acetamido group in 3-(2,6-diF) derivatives enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition studies .
- Oxazolyl-containing analogs demonstrate enhanced π-π stacking interactions, making them viable candidates for antimicrobial drug development .
Non-Fluorinated Analogs
Key Findings :
- Hydroxyl substitution increases aqueous solubility but reduces membrane permeability compared to fluorinated analogs .
- Fluorine-free analogs like 3-phenylpropanoic acid lack the electronic effects of fluorine, resulting in weaker receptor binding in neurological studies (e.g., mGlu2/3 receptor antagonism) .
Biological Activity
3-(2,3-Difluorophenyl)propanoic acid is a compound of significant interest due to its unique structural features and biological activities. This compound, characterized by the presence of difluorophenyl and a propanoic acid moiety, exhibits potential therapeutic applications in various fields, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C₉H₉F₂O₂
- Molecular Weight : Approximately 201.17 g/mol
- Structure : The compound features a propanoic acid backbone with a difluorophenyl substituent which enhances its lipophilicity and binding affinity to biological targets.
Biological Activity
Research indicates that this compound exhibits notable biological activities, primarily through its interactions with various receptors and enzymes.
- Receptor Interaction : The compound acts as an agonist at specific receptors involved in neurotransmission pathways. Its difluorophenyl group significantly enhances binding affinity compared to non-fluorinated analogs.
- Enzyme Modulation : It may influence enzyme activity related to metabolic pathways, particularly those involving aromatic compounds.
Pharmacological Applications
The biological activity of this compound suggests potential applications in:
- Neurological Disorders : Due to its receptor agonist properties, it is being explored for therapeutic use in conditions such as depression and anxiety.
- Anti-inflammatory Agents : Preliminary studies indicate anti-inflammatory properties that could be beneficial in treating pain-related disorders.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- In Vitro Studies : A study demonstrated that the compound interacts with neurotransmitter receptors, leading to altered signaling pathways associated with mood regulation .
- Animal Models : Research involving animal models has shown that administration of this compound can lead to significant reductions in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Data Table: Comparative Biological Activity
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₉H₉F₂O₂ | Difluorophenyl substituent | Agonist at neurotransmitter receptors |
| 2-Amino-4-(trifluoromethyl)phenylacetic acid | C₉H₈F₃N₁O₂ | Trifluoromethyl group | Modulates metabolic pathways |
| 4-Amino-2-(trifluoromethyl)phenylacetic acid | C₉H₈F₃N₁O₂ | Similar functionality | Impacts inflammatory responses |
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical reactions involving typical carboxylic acid transformations. The presence of fluorine atoms enhances the reactivity and stability of the compound, allowing for the development of derivatives with improved biological profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
